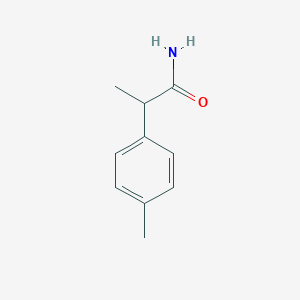

2-(4-Methylphenyl)propionamide

Description

Structure

3D Structure

Properties

IUPAC Name |

2-(4-methylphenyl)propanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13NO/c1-7-3-5-9(6-4-7)8(2)10(11)12/h3-6,8H,1-2H3,(H2,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IXXSHKNFXKQRHH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C(C)C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

163.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Fundamental Chemical Synthesis and Manufacturing Science of 2 4 Methylphenyl Propionamide

Established Synthetic Routes for Propionamide (B166681) Scaffolds

The formation of the propionamide backbone of 2-(4-Methylphenyl)propionamide relies on well-established principles of amide bond synthesis. These methods are broadly applicable to a wide range of propionamide structures.

Acylation Reactions in Propanamide Formation

Acylation is a cornerstone of amide synthesis, involving the reaction of a carboxylic acid derivative with an amine. In the context of propanamide formation, this typically involves the acylation of an amine with a propionylating agent. The most common approach is the condensation of a carboxylic acid and an amine. hepatochem.com To facilitate this, the carboxylic acid often requires activation. hepatochem.com

One of the most traditional and effective methods is the use of acyl chlorides. Propionyl chloride, for instance, can react directly with an appropriate amine to form the corresponding propanamide. This reaction is often carried out in the presence of a base to neutralize the hydrochloric acid byproduct. While highly efficient, the generation of acyl chlorides can involve harsh reagents, limiting their use with complex molecules. hepatochem.com

Alternatively, carboxylic anhydrides, such as propionic anhydride, serve as effective acylating agents. The reaction with an amine yields the desired propanamide and a carboxylate salt as a byproduct. While generally less reactive than acyl chlorides, anhydrides offer a milder alternative.

The use of activating agents to facilitate the direct reaction between a carboxylic acid and an amine is a widely adopted strategy in modern organic synthesis. ucl.ac.uk Reagents like dicyclohexylcarbodiimide (B1669883) (DCC) and diisopropylcarbodiimide (DIC) are commonly employed to activate the carboxylic acid, making it susceptible to nucleophilic attack by the amine. hepatochem.com Additives can be used to enhance the efficiency of these coupling reactions. hepatochem.com

Condensation and Coupling Approaches for Amide Linkage

The direct condensation of a carboxylic acid and an amine to form an amide bond is a highly atom-economical approach but often requires forcing conditions, such as high temperatures, which can be unsuitable for sensitive substrates. numberanalytics.com To overcome this, a vast array of coupling reagents has been developed to mediate the formation of the amide linkage under milder conditions. numberanalytics.com

These coupling reagents work by activating the carboxylic acid to form a more reactive intermediate, which is then readily attacked by the amine. numberanalytics.com Common classes of coupling reagents include carbodiimides, phosphonium (B103445) salts (e.g., PyBOP), and uronium salts (e.g., HBTU, HATU). researchgate.net The choice of coupling reagent often depends on the specific substrates and the desired reaction conditions, with a focus on minimizing side reactions and maximizing yield. researchgate.net For instance, the Mukaiyama reagent, a 2-chloropyridinium salt, has been developed as an efficient coupling agent for forming amide bonds. rsc.org

Precursor Chemistry and Intermediate Generation (e.g., propionic acid derivatives)

The synthesis of 2-(4-Methylphenyl)propionamide begins with readily available precursors. A common starting material is p-xylene, which can be converted to p-methylbenzyl chloride through a chlorination reaction. google.com This intermediate then undergoes a nitrilation reaction to form p-methylbenzyl cyanide. google.com

The crucial α-methyl group is introduced via methylation of p-methylbenzyl cyanide, yielding 2-(4-methylphenyl)propionitrile. google.com Finally, hydrolysis of the nitrile group affords 2-(4-methylphenyl)propionic acid. google.com This propionic acid derivative is a key intermediate that can then be converted to the target amide, 2-(4-Methylphenyl)propionamide, through the acylation or coupling reactions described previously. For example, the propionic acid can be reacted with an aminating agent. quora.com Another approach involves the synthesis of amide derivatives of non-steroidal anti-inflammatory drugs (NSAIDs) with propionic acid groups by first forming a methyl ester of the carboxylic acid group, followed by amidization. google.com

Stereoselective Synthesis Methodologies for 2-(4-Methylphenyl)propionamide and its Analogs

Many applications of chiral molecules like 2-(4-Methylphenyl)propionamide require a specific stereoisomer. Therefore, stereoselective synthesis methods are of paramount importance.

Chiral Auxiliaries and Induction of Chirality in Organic Transformations

Chiral auxiliaries are chiral molecules that are temporarily attached to a substrate to direct the stereochemical outcome of a subsequent reaction. numberanalytics.com After the desired transformation, the auxiliary is removed, yielding the enantiomerically enriched product. numberanalytics.com This strategy has been widely used in asymmetric synthesis. numberanalytics.com

In the context of synthesizing chiral propionamides, a chiral amine can be used as the auxiliary. This amine is first acylated with a derivative of 2-(4-methylphenyl)propionic acid. The resulting diastereomeric amide can then undergo transformations at the α-position with high stereocontrol due to the steric influence of the chiral auxiliary. Subsequent cleavage of the auxiliary provides the desired enantiomer of the α-substituted propionamide. The effectiveness of a chiral auxiliary lies in its ability to create a diastereomeric complex that favors the formation of one stereoisomer. numberanalytics.com For example, Oppolzer's sultam is a known chiral auxiliary used for stereoselective α-hydroxylation of amides. acs.org

Enantioselective Transformations for Alpha-Substituted Propionamides

Enantioselective catalysis offers a more efficient approach to synthesizing chiral molecules by using a chiral catalyst to directly favor the formation of one enantiomer over the other. This avoids the need for the attachment and removal of a chiral auxiliary.

For the synthesis of α-substituted propionamides, several enantioselective methods have been developed. One such method is the enantioselective Michael addition of an amino ester imine to an appropriate acceptor, which can be catalyzed by a chiral catalyst. beilstein-journals.org This reaction can be used to introduce the α-substituent with high enantioselectivity. beilstein-journals.org

Another powerful strategy is the enantioselective hydrogenation of an α,β-unsaturated amide precursor. Using a chiral transition metal catalyst, the double bond can be reduced stereoselectively, setting the stereocenter at the α-position. The choice of catalyst and reaction conditions is crucial for achieving high enantiomeric excess. These methods are instrumental in accessing specific stereoisomers of compounds like 2-(4-Methylphenyl)propionamide, which are often required for biological applications.

Control of Relative Configuration in Amide Bond Formation Reactions

The stereoselective synthesis of chiral amides, such as the individual stereoisomers of 2-(4-Methylphenyl)propionamide, is a critical aspect of modern pharmaceutical chemistry. The control of the relative configuration at the stereogenic center during amide bond formation is paramount to ensure the desired therapeutic effect and to avoid potential off-target effects associated with other stereoisomers. While direct stereoselective amidation of a pre-existing chiral carboxylic acid is a common strategy, other methods focus on establishing the stereocenter during the synthesis of the core structure.

Methodologies for achieving high stereoselectivity often involve the use of chiral auxiliaries, asymmetric catalysis, or the stereoselective transformation of prochiral precursors. For instance, in syntheses of related complex molecules, stereoselective addition of organometallic reagents to precursors can establish the desired stereochemistry early in the synthetic sequence. nih.gov The relative configuration and conformation of the resulting products are then typically confirmed through detailed analysis of Nuclear Magnetic Resonance (NMR) spectra. nih.gov

In the context of synthesizing structures with specific stereochemistry, such as those found in various natural products, the construction of stereocenters is often meticulously planned from a common chiral starting material. elsevierpure.com For example, the synthesis of certain unusual amino acids employs stereocontrolled methods to build up the required (2S, 3R)- and (2S, 3S)-stereocenters from a chiral aldehyde. elsevierpure.com Such principles can be applied to the synthesis of specific enantiomers of 2-(4-Methylphenyl)propionamide by selecting appropriate chiral starting materials and reagents to guide the stereochemical outcome of the amide bond formation or the creation of the chiral center.

Advanced Process Chemistry and Continuous Manufacturing Techniques

The pharmaceutical industry is increasingly shifting from traditional batch processing to continuous manufacturing to enhance efficiency, safety, and product quality. mit.edu This paradigm shift is particularly relevant for the synthesis and purification of active pharmaceutical ingredients (APIs) like 2-(4-Methylphenyl)propionamide.

Continuous flow chemistry offers significant advantages for amide synthesis, including improved safety, enhanced heat and mass transfer, and the ability to scale up production readily. thieme-connect.com Various types of flow reactors are employed for the synthesis of amides, with the choice of reactor and conditions depending on the specific reaction.

A solvent-free protocol for the continuous flow synthesis of amides has been developed using a jacketed screw reactor. rsc.org This method utilizes N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC·HCl) as a coupling agent for the direct amidation of carboxylic acids at room temperature. rsc.org This approach has been successfully applied to the synthesis of numerous amide derivatives with high yields. rsc.org

| Reactor Type | Reagents/Method | Key Advantages | Reference |

| Jacketed Screw Reactor | Carboxylic acid, Amine, EDC·HCl | Solvent-free, Room temperature, High conversion | rsc.org |

| Microreactor System (e.g., Labtrix S1) | Tandem azidation–amidation of anilines | Improved safety, Scalable | thieme-connect.comprolabas.com |

| PTFE Coil Reactor | Telescopic process from arylacetic acids | Multi-step synthesis in one flow, Good yields, Short reaction times | acs.org |

| Packed-Bed Reactor | Carbon disulfide mediated amidation with alumina | Use of inexpensive coupling agent, Reusable catalyst | rsc.org |

Crystallization is a crucial step in the manufacturing of most APIs, as it serves as both a purification and an isolation method. acs.orgengineering.org.cn Continuous crystallization offers better control over the final product attributes, such as crystal size distribution (CSD) and polymorphism, compared to traditional batch crystallization. acs.org

Several types of continuous crystallizers are utilized in the pharmaceutical industry, with Mixed Suspension Mixed Product Removal (MSMPR) and Plug Flow Crystallizers (PFC) being the most common. acs.org The choice of crystallizer influences the residence time distribution and, consequently, the product characteristics. engineering.org.cn

| Crystallizer Type | Principle of Operation | Key Features | Reference |

| Mixed Suspension Mixed Product Removal (MSMPR) | Well-mixed vessel where nucleation and growth occur simultaneously. | Wide residence time distribution, Can achieve high supersaturation. | acs.orgengineering.org.cn |

| Plug Flow Crystallizer (PFC) / Tubular Crystallizer | The solution flows through a tube with minimal back-mixing, allowing for controlled temperature or concentration profiles. | Narrow residence time distribution, Can produce desirable polymorphic forms. | acs.org |

| Continuous Oscillatory Baffled Crystallizer (COBC) | A type of PFC that uses oscillations to create mixing, improving heat and mass transfer. | Good mixing, Narrow residence time distribution. | acs.org |

| Membrane Crystallization | A membrane is used to control the addition of an antisolvent or the removal of a solvent, allowing for fine control of supersaturation. | Precise control over supersaturation, Can achieve high yields. | anr.fr |

Advanced strategies in continuous crystallization aim to further enhance purity and yield. One such method involves the use of nanofiltration coupled with impurity complexation. mit.edu In this process, a complexing agent is added to selectively bind to impurities, sterically hindering their incorporation into the API crystal lattice. mit.edu The larger impurity-complex can then be removed from the mother liquor by nanofiltration before it is recycled, leading to a significant improvement in the purity of the final product. mit.edu Additionally, the development of continuous nucleators allows for the in-situ generation of nuclei, which is particularly useful when seed crystals are not available and helps in achieving a consistent product quality in long-term operations. mdpi.com

Advanced Spectroscopic Characterization and Structural Elucidation of 2 4 Methylphenyl Propionamide

Nuclear Magnetic Resonance (NMR) Spectroscopy for Molecular Structure Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the carbon-hydrogen framework of an organic molecule. By analyzing the chemical shifts, signal multiplicities, and coupling constants, a complete and unambiguous assignment of protons and carbons can be achieved.

Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopic Analysis

The ¹H NMR spectrum of 2-(4-Methylphenyl)propionamide provides a precise map of the proton environments within the molecule. The spectrum is characterized by distinct signals corresponding to the aromatic protons of the p-tolyl group, the amide N-H proton, and the aliphatic protons of the propanoyl group.

The aromatic region typically displays two sets of doublets, characteristic of a 1,4-disubstituted benzene (B151609) ring. The protons on the carbons adjacent to the nitrogen (ortho to the amide group) and those adjacent to the methyl group (meta to the amide group) are chemically distinct and couple with each other. The methyl group on the aromatic ring appears as a sharp singlet. The amide proton itself generally presents as a broad singlet, with its chemical shift being sensitive to solvent and concentration. The ethyl group of the propanamide moiety gives rise to a quartet for the methylene (B1212753) (-CH₂-) protons, due to coupling with the three protons of the adjacent methyl group, which in turn appears as a triplet.

Table 1: Representative ¹H NMR Data for 2-(4-Methylphenyl)propionamide

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

|---|---|---|---|

| ~ 7.40 | Doublet | 2H | Ar-H (ortho to -NH) |

| ~ 7.10 | Doublet | 2H | Ar-H (meta to -NH) |

| ~ 7.30 | Broad Singlet | 1H | N-H |

| ~ 2.40 | Quartet | 2H | -CO-CH₂-CH₃ |

| ~ 2.30 | Singlet | 3H | Ar-CH₃ |

| ~ 1.20 | Triplet | 3H | -CO-CH₂-CH₃ |

Note: Chemical shifts are approximate and can vary based on solvent and experimental conditions.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectroscopic Analysis

The ¹³C NMR spectrum complements the ¹H NMR data by providing information on the carbon skeleton. Each unique carbon atom in the molecule produces a distinct signal. The carbonyl carbon (C=O) of the amide group is highly deshielded and appears at the downfield end of the spectrum, typically around 170-173 ppm.

The aromatic carbons show four distinct signals: two for the protonated carbons and two for the quaternary carbons (the one bonded to the nitrogen and the one bonded to the methyl group). The aliphatic carbons of the propanoyl group and the methyl carbon on the ring each produce a signal in the upfield region of the spectrum.

Table 2: Representative ¹³C NMR Data for 2-(4-Methylphenyl)propionamide

| Chemical Shift (δ, ppm) | Assignment |

|---|---|

| ~ 172.0 | C=O (Amide Carbonyl) |

| ~ 135.0 | Ar-C (quaternary, attached to -NH) |

| ~ 134.0 | Ar-C (quaternary, attached to -CH₃) |

| ~ 129.5 | Ar-C (CH, meta to -NH) |

| ~ 120.0 | Ar-C (CH, ortho to -NH) |

| ~ 30.0 | -CO-CH₂-CH₃ |

| ~ 21.0 | Ar-CH₃ |

| ~ 10.0 | -CO-CH₂-CH₃ |

Note: Chemical shifts are approximate and based on analogous structures.

Advanced NMR Techniques for Conformational and Dynamic Studies

The planar nature of the amide bond leads to restricted rotation around the N-C(O) bond, which can result in the presence of cis and trans conformers. ut.ee Furthermore, in N-aryl amides, rotation around the aryl-nitrogen bond can also be hindered, potentially leading to atropisomerism if the aromatic ring is appropriately substituted. nih.gov

Variable Temperature (VT) NMR spectroscopy is a powerful technique used to study these dynamic processes. acs.orgscispace.com By recording NMR spectra at different temperatures, it is possible to observe the broadening and coalescence of signals as the rate of interconversion between conformers changes. acs.org For 2-(4-Methylphenyl)propionamide, VT NMR could be used to determine the energy barrier for rotation around the amide bond. At low temperatures, separate signals for the conformers might be observed, which would merge into a single averaged signal at higher temperatures as the rotation becomes faster on the NMR timescale. scispace.com

Two-dimensional NMR techniques, such as Nuclear Overhauser Effect Spectroscopy (NOESY), can provide through-space correlations between protons, which is crucial for determining the predominant conformation (e.g., cis or trans) in solution. acs.org For instance, a NOE correlation between the amide proton and the ortho-protons of the phenyl ring would provide evidence for a specific spatial arrangement.

Vibrational Spectroscopy for Functional Group and Molecular Interactions

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, probes the vibrational modes of a molecule. These techniques are excellent for identifying functional groups and studying intermolecular interactions like hydrogen bonding.

Fourier-Transform Infrared (FT-IR) Spectroscopy

The FT-IR spectrum of 2-(4-Methylphenyl)propionamide is dominated by characteristic absorptions of the amide functional group. The most intense and diagnostic of these is the C=O stretching vibration, known as the Amide I band, which appears in the region of 1650-1680 cm⁻¹. The N-H stretching vibration appears as a sharp peak around 3300 cm⁻¹. docbrown.info The position of this peak can indicate the extent of hydrogen bonding in the sample. Another important amide vibration is the N-H bending, or Amide II band, which is a combination of N-H in-plane bending and C-N stretching, and is typically found near 1550 cm⁻¹. rsc.org

Other significant peaks include the C-H stretching vibrations of the aromatic ring (above 3000 cm⁻¹) and the aliphatic groups (below 3000 cm⁻¹), as well as C=C stretching vibrations for the aromatic ring in the 1600-1450 cm⁻¹ region. docbrown.info

Table 3: Principal FT-IR Absorption Bands for 2-(4-Methylphenyl)propionamide

| Wavenumber (cm⁻¹) | Intensity | Vibrational Mode |

|---|---|---|

| ~ 3300 | Strong, Sharp | N-H Stretch |

| ~ 3100-3000 | Medium | Aromatic C-H Stretch |

| ~ 2980-2850 | Medium | Aliphatic C-H Stretch |

| ~ 1660 | Very Strong | C=O Stretch (Amide I) |

| ~ 1550 | Strong | N-H Bend & C-N Stretch (Amide II) |

| ~ 1510 | Strong | Aromatic C=C Stretch |

| ~ 820 | Strong | C-H Out-of-Plane Bend (para-disubstitution) |

Note: Wavenumbers are approximate and can vary with sample preparation.

Raman Spectroscopy Applications

Raman spectroscopy provides complementary information to FT-IR. While FT-IR measures the absorption of infrared light due to changes in dipole moment, Raman spectroscopy measures the inelastic scattering of light resulting from changes in polarizability. semanticscholar.org This makes Raman particularly effective for analyzing non-polar bonds and symmetric vibrations.

For 2-(4-Methylphenyl)propionamide, Raman spectroscopy would be highly useful for characterizing the aromatic ring's C=C stretching and ring breathing modes, as well as the C-C backbone of the propanoyl group. imperial.ac.uk These vibrations often produce strong signals in the Raman spectrum but may be weak in the FT-IR spectrum. Therefore, the combination of both FT-IR and Raman spectroscopy allows for a more complete vibrational analysis of the molecule. The technique is also valuable for studying polymorphism, as different crystalline forms of the compound would yield distinct Raman spectra. semanticscholar.org

Mass Spectrometry for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and structural details of a compound by analyzing the mass-to-charge ratio of its ions.

Electrospray Ionization High-Resolution Mass Spectrometry (ESI-HR-MS) is instrumental in accurately determining the molecular weight and elemental composition of 2-(4-Methylphenyl)propionamide. In positive ion mode, ESI-MS detects the molecular ion peak [M+H]+. For instance, related compounds like N-(2-((4-nitrophenylamino)methyl)phenyl)propionamide and N-(2-((4-aminophenylamino)methyl)phenyl)propionamide show calculated m/z values of 286.1186 and 266.1288, respectively, with observed values closely matching. beilstein-journals.org This high level of accuracy is crucial for confirming the molecular formula.

The fragmentation pattern observed in the mass spectrum provides further structural information. The fragmentation of the propanamide backbone and the substituted phenyl ring results in characteristic fragment ions. nih.govmsu.edu For example, in a similar compound, methyl p-methylphenylacetate, major peaks corresponding to the fragment ion (105 Da) and the molecular ion (164 Da) are observed. nih.gov While specific fragmentation data for 2-(4-Methylphenyl)propionamide is not detailed in the provided results, the general principles of mass spectral fragmentation suggest that cleavage of the amide bond and bonds within the propanamide chain would be expected. High-resolution mass spectrometry can distinguish between ions with the same nominal mass but different elemental compositions, such as C3H6, C2H2O, or C2H4N, which might all appear at m/z = 42 in a low-resolution spectrum. msu.edu

| Compound | Calculated m/z [M+H]+ | Found m/z [M+H]+ |

| N-(2-((4-Nitrophenylamino)methyl)phenyl)propionamide | 286.1186 | 286.1190 |

| N-(2-((4-Aminophenylamino)methyl)phenyl)propionamide | 266.1288 | 266.1292 |

| (S)-2-bromo-N-(2-chloro-4-methylphenyl)propanamide | 275.97853 | 275.97860 |

| (2R)-2-((4-Methylphenyl)sulfonamido)-N-(2-oxocyclobutyl)-3-phenylpropanamide | 387.1373 | 387.1366 |

| (2S)-3-(1H-Indol-3-yl)-2-((4-methylphenyl)sulfonamido)-N-(2-oxocyclobutyl)propanamide | 426.1482 | 426.1472 |

Electronic Spectroscopy and Photochemical Behavior

Electronic spectroscopy probes the electronic transitions within a molecule, providing information about its conjugated systems and potential for photochemical reactions.

Ultraviolet-Visible (UV-Vis) spectroscopy is used to study the electronic transitions in molecules. The absorption of UV or visible light excites electrons from lower to higher energy orbitals. msu.edu The UV-Vis spectrum of a molecule is dependent on the nature and extent of its chromophores, which are the parts of the molecule that absorb light. For 2-(4-Methylphenyl)propionamide, the phenyl ring and the amide group constitute the primary chromophores. The position and intensity of the absorption bands provide insights into the electronic structure. For example, related compounds like 1-(4-methylphenyl)-3-(4-methoxyphenyl)-2-propen-1-one have been studied using UV-Vis spectroscopy. researchgate.net While the specific UV-Vis spectrum for 2-(4-Methylphenyl)propionamide is not detailed, it is expected to show absorptions in the UV region characteristic of the substituted benzene ring.

Photoisomerization is a process where a molecule undergoes a structural change upon absorption of light. Studies on related propenamide structures, such as N-(4-methylphenyl)-Z-3-chloro-2-(phenylthio)propenamide, have shown that E/Z isomerization can be induced by light. rsc.orgrsc.org This process can occur in both solution and the solid state. acs.org For instance, irradiation of a solution of the Z-isomer of N-(4-methylphenyl)-Z-3-chloro-2-(phenylthio)propenamide with a high-pressure mercury lamp led to the formation of the E-isomer. rsc.org The efficiency of this photoisomerization can be influenced by factors such as the solvent and the presence of intramolecular hydrogen bonding. acs.org While these studies are on related propenamides, they suggest that 2-(4-Methylphenyl)propionamide and its derivatives could also exhibit interesting photochemical behavior, although it lacks the C=C double bond necessary for E/Z isomerization present in the studied propenamides. The research on the photochemistry of other amides, like the anticancer drug flutamide, reveals that intramolecular rearrangements can be triggered by light, highlighting the diverse photochemical pathways available to such compounds. researchgate.net

X-ray Crystallography for Solid-State Structural Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid.

| Compound | Crystal System | Space Group |

| 2-chloro-N-(p-tolyl)propanamide | Orthorhombic | Pbca |

| N-{2-[N-(4-Methylphenyl)oxamoyl]phenyl}propanamide | Triclinic | P1 |

| N-(4-methylphenyl)-E-3-chloro-2-(phenylthio)propenamide | Monoclinic | P2₁/c |

Analysis of Molecular Geometry and Conformational Features

The molecular geometry of 2-(4-Methylphenyl)propionamide, as inferred from its chloro-analogue, reveals key conformational features. The molecule consists of a central propanamide backbone attached to a 4-methylphenyl (p-tolyl) group. The aryl ring and the amide group are not coplanar, exhibiting a significant twist.

In the crystal structure of 2-chloro-N-(4-methylphenyl)propanamide, two independent samples (referred to as 1a and 1b) were analyzed, showing very similar geometric parameters. nih.goviucr.org The torsion angle between the p-tolyl ring and the amide backbone plane (C1—C7—N8—C9) is approximately 45.3(2)° in one sample and 45.6(2)° in the other. nih.gov The acetamide (B32628) moiety itself is nearly planar, with a C—N—C—C torsion angle close to 180° (179.00(13)° and 178.97(14)°), indicating a trans conformation. iucr.orgnih.gov

Table 1: Selected Bond Lengths for 2-chloro-N-(4-methylphenyl)propanamide

| Bond | Bond Length (Å) (Sample 1a) iucr.org | Bond Length (Å) (Sample 1b) iucr.org |

|---|---|---|

| C=O | 1.2233 (18) | 1.2245 (19) |

Table 2: Selected Bond and Torsion Angles for 2-chloro-N-(4-methylphenyl)propanamide

| Angle | Value (°) (Sample 1a) nih.goviucr.org | Value (°) (Sample 1b) nih.goviucr.org |

|---|---|---|

| C1—C7—N8—C9 (Torsion) | 45.3 (2) | 45.6 (2) |

Investigation of Supramolecular Interactions (e.g., Hydrogen Bonding, Halogen Bonding, C-H···π Interactions)

The crystal packing of 2-(4-Methylphenyl)propionamide's chloro-analogue is stabilized by a network of supramolecular interactions. These non-covalent interactions are critical in defining the three-dimensional architecture of the crystal lattice. nih.gov

Hydrogen Bonding: The most prominent interactions are intermolecular N—H···O hydrogen bonds formed between the amide groups of adjacent molecules. nih.govnih.gov This interaction links the molecules into chains that propagate along the a-axis of the crystal. nih.govnih.gov In addition to the primary N—H···O bonds, weaker C—H···O interactions are also observed. nih.govnih.gov

Halogen Bonding: In the case of 2-chloro-N-(4-methylphenyl)propanamide, weak C—Cl···O=C halogen bonds are present, where the chlorine atom interacts with the carbonyl oxygen of a neighboring molecule. nih.govnih.gov While 2-(4-Methylphenyl)propionamide lacks a halogen atom, this observation highlights the role of the carbonyl oxygen as a potential acceptor in various weak interactions.

C-H···π Interactions: The crystal structure also reveals the presence of weak C—H···π interactions. nih.govnih.gov These interactions involve hydrogen atoms and the π-system of the aromatic p-tolyl ring, further contributing to the stability of the crystal packing. nih.gov The chains formed by hydrogen bonding arrange into parallel stacks, which are held together by these C—H···π and, in the case of the chloro-analogue, halogen bonding interactions. nih.govnih.gov

Table 3: Hydrogen Bond Geometry in 2-chloro-N-(4-methylphenyl)propanamide

| Donor–H···Acceptor | D–H (Å) | H···A (Å) | D···A (Å) | D–H···A (°) |

|---|---|---|---|---|

| N–H···O | Data not available | Data not available | Data not available | Data not available |

| C–H···O | Data not available | Data not available | Data not available | Data not available |

Specific geometric parameters for the hydrogen bonds were not provided in the readily available search results.

Disorder and Polymorphism in Crystalline Forms

Disorder in the crystalline state has been observed for derivatives of 2-(4-Methylphenyl)propionamide. In the crystal structure of 2-chloro-N-(4-methylphenyl)propanamide, the terminal chloro and methyl groups of the propanamide moiety are disordered, meaning they occupy multiple positions within the crystal lattice. nih.goviucr.orgnih.gov For the two samples studied, the major occupancy for the disordered component was found to be 0.783(2) and 0.768(2) respectively. iucr.orgnih.gov A similar disorder was also noted in the related compound, 2-bromo-2-methyl-N-p-tolyl-propanamide, where the methyl group hydrogen atoms were disordered over two sites. cncb.ac.cn

The phenomenon of polymorphism, where a compound can exist in multiple crystalline forms with different physical properties, is a significant area of study for pharmaceutical compounds. nih.gov While no specific polymorphic forms of 2-(4-Methylphenyl)propionamide have been documented in the searched literature, the analysis of two different crystal batches of its chloro-derivative from different continuous crystallization runs was performed to assess any variability in the crystalline material. nih.gov Although these two samples crystallized in the same space group with very similar unit cell parameters and molecular conformations, this type of analysis is crucial in the broader context of identifying potential polymorphism. nih.govresearchgate.net The study of related molecules like N-(4-methylphenyl)-Z-3-chloro-2-(phenylthio)propenamide, where different isomers (E and Z) were characterized, also underscores the importance of solid-state characterization to identify different crystalline forms. rsc.org

Computational Chemistry and Theoretical Modeling of 2 4 Methylphenyl Propionamide

Quantum Chemical Calculations

Quantum chemical calculations are foundational to modern computational chemistry, offering a route to solving the Schrödinger equation for a given molecule to determine its electronic structure and energy. These calculations are broadly categorized into methods like Density Functional Theory (DFT) and ab initio approaches, each providing a different balance of accuracy and computational cost.

Density Functional Theory (DFT) Applications

Density Functional Theory (DFT) is a widely used quantum mechanical modeling method to investigate the electronic structure of many-body systems. It is based on the principle that the energy of a molecule can be determined from its electron density, which is a function of only three spatial coordinates. This approach is computationally less intensive than other high-level methods, allowing for the study of larger and more complex molecules.

For amide derivatives, DFT is frequently employed to determine optimized molecular geometries, vibrational frequencies, and electronic properties. jst.org.in In a study on the closely related compound 2-chloro-N-(p-tolyl)propanamide , researchers used the DFT method with the B3LYP functional and a 6-311++G(d, p) basis set to perform a detailed analysis. jst.org.in This level of theory provides reliable information on geometric parameters such as bond lengths, bond angles, and dihedral angles. jst.org.in Similar calculations for 2-(4-Methylphenyl)propionamide would reveal how the electronic and steric effects of the methyl group on the phenyl ring and the propionamide (B166681) chain influence the molecule's final three-dimensional structure.

DFT calculations also yield vibrational spectra (IR and Raman), which can be compared with experimental data to confirm structural assignments. The various vibrational modes for different atomic groups can be assigned to their corresponding frequencies, providing a detailed fingerprint of the molecule. jst.org.in

| Parameter Type | Calculated Value | Description |

|---|---|---|

| N—C Bond Length | 1.344 Å | Represents the bond between the nitrogen and carbonyl carbon of the amide group. nih.gov |

| C=O Bond Length | 1.224 Å | Represents the double bond of the carbonyl group in the amide moiety. nih.gov |

| C—N—C—C Torsion Angle | 178.97° | Indicates the planarity of the acetamide (B32628) moiety. nih.gov |

Ab Initio Methods in Electronic Structure Calculations

Ab initio (Latin for "from the beginning") methods are a class of quantum chemistry calculations that rely solely on theoretical principles and physical constants, without the inclusion of experimental data. These methods are often more computationally demanding than DFT but can provide highly accurate results. They are crucial for establishing a benchmark for other computational techniques.

For arylamide-class molecules, ab initio calculations are instrumental in determining precise intramolecular parameters that govern their conformational behavior. nih.gov A key application is the computation of torsional energy profiles by performing a series of constrained geometry optimizations. nih.gov For 2-(4-Methylphenyl)propionamide, this would involve calculating the energy changes associated with the rotation around the C-N bond of the amide and the C-C bond connecting the phenyl ring to the propionamide group. Such analysis is vital because the function of molecules, particularly in biological systems, is strongly linked to the conformations they can adopt. nih.gov

Furthermore, ab initio methods can be combined with techniques like the Restrained Electrostatic Potential (RESP) to derive accurate atomic charges, which are essential for building force fields used in classical molecular dynamics simulations. nih.gov This allows for the study of larger systems or longer timescales than would be possible with purely quantum mechanical methods.

Molecular Reactivity and Electronic Structure Analysis

Beyond determining static structure and energy, computational methods provide deep insights into a molecule's reactivity and the distribution of its electrons. Techniques like Molecular Electrostatic Potential (MEP) mapping, Frontier Molecular Orbital (FMO) analysis, and electron density investigations are central to this understanding.

Molecular Electrostatic Potential (MEP) Mapping

The Molecular Electrostatic Potential (MEP) is a valuable tool for predicting and understanding a molecule's reactive behavior. It is plotted onto the molecule's electron density surface, visually representing the net electrostatic effect of the total charge distribution (electrons and nuclei). uni-muenchen.de The MEP map uses a color scale to indicate different potential values:

Negative Regions (Red/Yellow): These areas are characterized by an excess of electron density and are susceptible to electrophilic attack. They indicate sites that are attractive to a positive charge. researchgate.netresearchgate.net

Positive Regions (Blue): These areas are electron-deficient, often due to the influence of atomic nuclei, and are prone to nucleophilic attack. researchgate.netresearchgate.net

Neutral Regions (Green): Represent areas with a near-zero potential.

For 2-(4-Methylphenyl)propionamide, an MEP analysis would predict that the most negative potential is located around the carbonyl oxygen atom of the amide group, making it a primary site for electrophilic attack and a hydrogen bond acceptor. The amide nitrogen, while possessing a lone pair, would show a less negative potential due to the delocalization of its electrons into the carbonyl group. The aromatic ring would also exhibit a region of negative potential above and below the plane of the ring, characteristic of π-systems. mdpi.com Conversely, the hydrogen atom attached to the amide nitrogen would be the most significant region of positive potential, identifying it as a hydrogen bond donor site.

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO)

Frontier Molecular Orbital (FMO) theory is a cornerstone of chemical reactivity theory, focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. libretexts.org

HOMO: This orbital can be thought of as the valence orbital from which an electron is most easily donated. Its energy level is related to the molecule's ionization potential and its ability to act as a nucleophile. youtube.com

LUMO: This is the lowest energy orbital that can accept an electron. Its energy level is related to the electron affinity and the molecule's ability to act as an electrophile. youtube.com

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap , is a critical parameter for describing a molecule's kinetic stability and chemical reactivity. nih.gov A small gap suggests that the molecule is more polarizable and reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. nih.gov A large gap indicates higher kinetic stability and lower chemical reactivity. nih.gov

In the study of 2-chloro-N-(p-tolyl)propanamide , DFT calculations were used to determine the HOMO and LUMO energies. jst.org.in Such an analysis for 2-(4-Methylphenyl)propionamide would likely show that the HOMO is primarily localized on the electron-rich p-tolyl ring, while the LUMO is distributed over the amide group, particularly the carbonyl C=O bond. The HOMO-LUMO gap would provide a quantitative measure of its reactivity, which could be compared to related molecules.

| Parameter | Calculated Value (eV) | Significance |

|---|---|---|

| EHOMO | -6.54 | Energy of the Highest Occupied Molecular Orbital; relates to electron-donating ability. jst.org.in |

| ELUMO | -0.87 | Energy of the Lowest Unoccupied Molecular Orbital; relates to electron-accepting ability. jst.org.in |

| HOMO-LUMO Gap (ΔE) | 5.67 | Indicates the chemical reactivity and kinetic stability of the molecule. jst.org.in |

Electron Density and Charge Transfer Investigations

Analyzing the electron density distribution provides a detailed picture of chemical bonding and non-covalent interactions. Methods like Natural Bond Orbital (NBO) analysis are used to study charge transfer and the delocalization of electron density resulting from hyperconjugative interactions. researchgate.net NBO analysis translates the complex, delocalized molecular orbitals into localized orbitals that correspond to the familiar concepts of chemical bonds, lone pairs, and core orbitals.

This analysis can quantify the stabilization energy associated with interactions between filled (donor) and empty (acceptor) orbitals. For 2-(4-Methylphenyl)propionamide, NBO analysis would reveal the extent of the n → π* interaction, where the lone pair on the nitrogen atom (n) donates electron density into the antibonding orbital of the carbonyl group (π). This interaction is fundamental to the structure and reactivity of amides. It would also characterize the π → π interactions within the aromatic ring and any hyperconjugative interactions between the methyl group and the ring.

Charge transfer investigations, often using Mulliken or Natural Population Analysis (NPA), assign partial charges to each atom in the molecule. nih.gov This helps to quantify the electronic effects of substituents and understand the electrostatic interactions within the molecule and with its environment. For example, the electron-donating nature of the para-methyl group on the phenyl ring would be quantified by the calculated atomic charges, showing an increase in electron density on the aromatic ring compared to an unsubstituted phenyl group.

Theoretical Studies of Reaction Mechanisms and Pathways

Theoretical studies are instrumental in mapping out the intricate details of chemical reactions, including the formation of 2-(4-Methylphenyl)propionamide and its subsequent reactions.

Computational approaches, particularly Density Functional Theory (DFT), are pivotal in elucidating reaction mechanisms. mdpi.comnih.gov These methods allow for the detailed study of electronic structure and reactivity. mdpi.comnih.gov For instance, in the study of [3+2] cycloaddition (32CA) reactions, which are crucial for synthesizing complex organic molecules, Molecular Electron Density Theory (MEDT) at the B3LYP/6–311++G(d,p) level of theory has been employed to investigate reactions involving related structures. mdpi.comnih.gov

An analysis of the electronic structure of reactants is often the first step. mdpi.com Techniques like Electron Localization Function (ELF) and Natural Bond Orbital (NBO) analysis help in understanding the electronic nature of the molecules involved. mdpi.comnih.gov For example, ELF analysis can classify a reactant as zwitterionic, which influences its reaction pathways. mdpi.comnih.gov Conceptual Density Functional Theory (CDFT) indices are used to predict the flow of electrons between a nucleophile and an electrophile, which is fundamental to understanding how bonds are formed. mdpi.comnih.gov

In a related cycloaddition reaction study, Bonding Evolution Theory (BET) analysis showed that the reaction proceeded through the coupling of pseudoradical centers, and the formation of new covalent bonds did not commence in the transition states. mdpi.com Such detailed mechanistic insights are achievable through these computational methodologies.

The characterization of transition states (TS) is a cornerstone of computational reaction dynamics, as it allows for the determination of reaction barriers and the exploration of the potential energy surface. e3s-conferences.org Transition state calculations provide thermodynamic parameters that are crucial for understanding reaction feasibility and selectivity. e3s-conferences.org

For example, in a studied [3+2] cycloaddition reaction between N-methyl-C-4-methylphenyl-nitrone and 2-propynamide, transition states were optimized using the B3LYP/6–311++G(d,p) level of theory. mdpi.com The calculations revealed the relative energies of different transition states, which explained the observed experimental regioselectivity. mdpi.com The activation enthalpies for different pathways were calculated, indicating the energetic feasibility of the reaction. mdpi.comnih.gov Intrinsic Reaction Coordinate (IRC) calculations are also performed to confirm that the identified transition states correctly connect the reactants and products on the energy landscape. mdpi.com

The solvent environment can significantly influence reaction pathways and energetics. asianresassoc.org Theoretical calculations often incorporate solvent effects using models like the Polarizable Continuum Model (PCM) and the Self-Consistent Reaction Field (SCRF) method. mdpi.com These models simulate the bulk electrostatic effects of the solvent on the solute molecule.

In the investigation of the [3+2] cycloaddition reaction, solvent effects of toluene, benzene (B151609), THF, and dichloromethane (B109758) were studied. mdpi.com The results showed that the activation enthalpy increased in more polar solvents, indicating that the reaction is more energetically favorable in low-polarity environments. mdpi.comnih.gov For instance, the activation enthalpy for one transition state (TS1-en) increased by 14.3 kJ mol⁻¹ from the gas phase to dichloromethane. mdpi.comnih.gov Such studies are crucial for optimizing reaction conditions. Similarly, studies on other organic molecules have demonstrated how electronic properties and solvation are investigated using the TD-DFT/IEFPCM model in various polar and non-polar solvents. researchgate.net

Conformational Analysis and Molecular Dynamics Simulations

Understanding the three-dimensional structure and dynamic behavior of 2-(4-Methylphenyl)propionamide is essential for predicting its physical properties and biological interactions.

Molecules can exist in various spatial arrangements called conformers, which differ in energy. Conformational analysis aims to identify the most stable conformers and the energy barriers between them. Computational methods are widely used for this purpose. For related N-methoxy-N-methyl-2-[(4′-substituted)phenylthio]propanamides, calculations at the B3LYP/cc-pVDZ level indicated the existence of two stable gauche conformers (g1 and g2). researchgate.net The analysis showed that the g1 conformer was more stable and less polar in both the gas phase and in solution. researchgate.net

Natural Bond Orbital (NBO) analysis can further reveal the specific orbital interactions, such as hyperconjugation, that contribute to the stabilization of certain conformers. researchgate.net In the case of the studied propanamides, orbital interactions like σCS→πCO* and the formation of intramolecular hydrogen bonds were found to be significant stabilizing factors for the preferred conformer. researchgate.net

Molecular dynamics (MD) simulations provide a dynamic picture of molecular behavior over time, offering insights into conformational changes, intermolecular interactions, and solvation dynamics. nih.govresearchgate.net These simulations solve Newton's equations of motion for a system of atoms and molecules, allowing for the observation of molecular motion and interactions. nih.gov

Mechanistic Organic Chemistry and Reaction Pathway Elucidation for 2 4 Methylphenyl Propionamide

Investigations of General Reaction Types Involving the Propionamide (B166681) Moiety

The propionamide core, characterized by its amide functional group and an adjacent alkyl chain, is susceptible to a variety of chemical transformations. Understanding these general reaction types is crucial for predicting the reactivity of 2-(4-Methylphenyl)propionamide.

The propionamide structure allows for substitution reactions at several positions. The aryl ring, the α-carbon, and the amide nitrogen all present potential sites for functionalization. The presence of functional groups like bromine atoms or amino groups on related propionamide structures makes them versatile intermediates for nucleophilic substitution and other reactions. ontosight.aisolubilityofthings.com For instance, 2-Amino-N-(4-methylphenyl)propanamide hydrochloride, a closely related compound, serves as a building block where the amino group can participate in various chemical transformations. The reactivity is influenced by the electronic properties of the substituents. The indole (B1671886) moiety in related structures, for example, can undergo electrophilic substitution reactions. vulcanchem.com The combination of different functional groups, such as a bromine atom and an enoyl moiety in a propionamide derivative, can lead to synergistic reactivity, making the compound a candidate for various substitution pathways. solubilityofthings.com

The functional groups within and adjacent to the propionamide moiety can undergo a range of oxidation and reduction reactions. The carbonyl group of the amide can be reduced, and the α-carbon can be oxidized. smolecule.com A notable transformation is the copper-mediated oxidative demethylation of propionamides, which allows for the direct cleavage of unactivated C(sp³)–C(sp³) bonds, specifically at the α-methyl groups of aliphatic amides. researchgate.net This process demonstrates the ability of copper to participate in organometallic steps like C-H activation. researchgate.net

Reduction of the amide group itself typically requires strong reducing agents like lithium aluminum hydride (LiAlH₄) to yield the corresponding amine. doubtnut.com Furthermore, the presence of other functional groups in analogous systems dictates the reaction pathways. For example, the oxidation of nearby thioether groups can lead to the formation of α-thio-β-chloroacrylamides through a cascade reaction initiated by an oxidant like N-chlorosuccinimide (NCS). rsc.org The study of redox signaling in biological systems, such as the oxidation of cysteine residues, provides broader insights into the chemical principles governing the oxidation of related functional groups. acs.org The initial reaction of a thiolate with hydrogen peroxide yields a sulfenic acid, which can then react further to form disulfides. acs.org

Direct catalytic asymmetric aldol (B89426) reactions of related thioamides highlight the challenges and strategies in controlling reactions at the α-position. The enolization of the thioamide is a key step, and the retro-aldol reaction can be a competing pathway, affecting the stereochemical outcome. rsc.org

Mechanistic Studies of Amide Bond Formation and Cleavage

The amide bond is famously stable, with an estimated half-life for spontaneous hydrolysis of 350-600 years under neutral conditions. acs.org Its formation and selective cleavage are therefore central topics in organic chemistry.

Direct thermal condensation of carboxylic acids and amines to form amides typically requires high temperatures (above 160°C) to overcome the formation of unreactive ammonium (B1175870) carboxylate salts. mdpi.com Catalysts are therefore essential for facilitating amide bond formation under milder conditions. nih.gov

Boron-based catalysts, including boric acid, boronic acids, and borate (B1201080) esters, have proven particularly effective. mdpi.comnih.gov Mechanistic studies suggest that these catalysts activate the carboxylic acid. Detailed investigations have isolated and characterized key intermediates, such as bicyclic boron derivatives, which form from the interaction of the boron catalyst with the carboxylic acid. mdpi.comnih.gov This activated acid can then react with an amine to form the amide. mdpi.com DFT calculations have shown that pathways involving B-X-B dimers for carboxylic acid activation are energetically favorable. catalyticamidation.info

Table 1: Selected Catalysts for Direct Amidation Reactions

| Catalyst Type | Example Catalyst | Key Features | Solvent/Conditions |

|---|---|---|---|

| Boron-Derived | (2-(Thiophen-2-ylmethyl)phenyl)boronic acid | Highly active at room temperature for a wide range of substrates. organic-chemistry.org | Toluene, 60°C or reflux. mdpi.com |

| Boron-Derived | Borate B(OCH₂CF₃)₃ | Effective for selective amidation of unprotected amino acids. mdpi.com | tert-amyl methyl ether (TAME), 86°C. mdpi.com |

| Zirconium-Based | Dinuclear Zirconium Complex | Forms a tetrahedral intermediate; rate-determining step is C-O bond cleavage. mdpi.com | THF, 80°C. mdpi.com |

| Copper-Based | Cu-Mn-spinel-oxide | Proceeds via a radical mechanism involving a superoxide (B77818) radical. mdpi.com | THF, 80°C, air. mdpi.com |

Beyond boron, other metals like zirconium and copper are used. Zirconium catalysts operate via a dinuclear complex that activates the carboxylate, leading to a tetrahedral intermediate with the amine. mdpi.com Copper-catalyzed N-arylation of amides has also been studied mechanistically, revealing that the activation of the aryl halide by a copper(I)-amidate complex is often the rate-determining step. acs.org

Amide bond cleavage, conversely, often requires harsh acidic or basic conditions. acs.org However, specific reagents and catalytic systems can achieve this under milder conditions. For example, trifluoroacetic acid (TFA) can catalyze the hydrolysis of the amide bond between consecutive pipecolic acid residues, a reaction proposed to proceed through an oxazolinium ion intermediate. nih.gov In other systems, cleavage under mild acidic conditions has been observed to proceed via the formation of unusual lactam structures. acs.org

Stereochemical Control and Reaction Selectivity

Achieving selectivity in chemical reactions is a cornerstone of modern organic synthesis. For molecules like 2-(4-Methylphenyl)propionamide, which can exist as enantiomers if the α-carbon is a stereocenter, controlling the stereochemistry is paramount.

Cycloaddition reactions are powerful tools for constructing cyclic molecules with high degrees of stereochemical and regiochemical control. While direct cycloaddition studies on 2-(4-Methylphenyl)propionamide are specific, examining analogous systems provides profound mechanistic insights.

A Molecular Electron Density Theory (MEDT) study of the [3+2] cycloaddition between N-methyl-C-4-methylphenyl-nitrone and 2-propynamide (an amide-containing dipolarophile) sheds light on the factors governing selectivity. mdpi.com The reaction proceeds through stereo- and regioisomeric pathways to form different isoxazolidine (B1194047) products. The global electron density transfer (GEDT) between the nucleophilic nitrone and the electrophilic propynamide dictates the reaction's polar character and influences the activation energies of the different pathways, thereby controlling the regio- and stereoselectivity. mdpi.com A Bonding Evolution Theory (BET) analysis showed that these reactions proceed via the coupling of pseudoradical centers. mdpi.com

Table 2: Calculated Energy Profile for the [3+2] Cycloaddition of N-methyl-C-4-methylphenyl-nitrone and 2-propynamide

| Reaction Pathway | Product | Enthalpy of Reaction (kJ mol⁻¹) |

|---|---|---|

| Path 1 | Cycloadduct 3 | -136.48 |

| Path 2 | Cycloadduct 4 | -130.08 |

| Path 3 | Cycloadduct 5 | -130.99 |

| Path 4 | Cycloadduct 6 | -140.81 |

Data sourced from a computational study using MEDT at the B3LYP/6–311++G(d,p) level of theory. mdpi.com

The thermodynamic stability of the final cycloadducts often correlates with the observed regioselectivity. mdpi.com

In thermal intramolecular [2+2] cycloadditions of allenenes, the distal double bond of the allene (B1206475) moiety regioselectively participates to form bicyclic products. acs.org These reactions often proceed through a stepwise mechanism involving a biradical intermediate, and the geometry of the starting alkene is typically transferred completely to the cycloadduct. acs.org Similarly, the [2+2] cycloaddition of ketenes with alkenes is governed by the electronic properties of the reactants, where the more electron-rich end of the alkene bonds to the electron-deficient central carbon of the ketene. youtube.com The stereochemistry of the alkene is generally maintained in the resulting cyclobutanone (B123998) product. youtube.com These principles of orbital interactions, electronic demand, and steric hindrance are broadly applicable and foundational to predicting the outcomes of such reactions for diverse amide-containing systems.

Enzymatic Transformations and Biocatalytic Mechanisms with Related Substrates

The study of enzymatic pathways provides a greener and more selective alternative to traditional chemical synthesis. For compounds like 2-(4-Methylphenyl)propionamide, which belong to the class of 2-arylpropionamides, biocatalysis offers significant advantages, particularly in achieving high enantioselectivity. This section explores the mechanistic details of enzyme-substrate interactions, the use of substrate analogs to probe these mechanisms, and the biotransformation routes from nitrile precursors.

Mechanistic Studies of Enzyme-Substrate Interactions

The enzymatic hydrolysis of 2-arylpropionamides is predominantly carried out by a class of enzymes known as enantioselective amidases, often found in bacteria of the genus Rhodococcus. asm.orgasm.org These enzymes exhibit a high degree of stereoselectivity, preferentially hydrolyzing one enantiomer from a racemic mixture, which is crucial for the synthesis of optically active compounds.

Mechanistic investigations have revealed that these amidases operate through a specific catalytic process. For instance, the amidase from Rhodococcus sp. R312 has been shown to catalyze acyl transfer reactions according to a Ping Pong Bi Bi mechanism. asm.org In this mechanism, the first substrate (the amide) binds to the enzyme, leading to the release of the first product (ammonia) and the formation of a covalent acyl-enzyme intermediate. Subsequently, the second substrate (water) binds and reacts with this intermediate, releasing the final product (the carboxylic acid) and regenerating the free enzyme.

Studies on amidases from various Rhodococcus strains, including Rhodococcus erythropolis and Rhodococcus rhodochrous, have identified key amino acid residues within the active site that are critical for catalysis. asm.orgasm.org While initially classified as sulfhydryl enzymes, further research on the amidase from R. rhodochrous J1 identified Asp-191 and Ser-195 as the crucial active site residues, rather than a cysteine residue. asm.org The interaction between the substrate's α-substituent and the enzyme's active site is a key determinant of the observed (S)-enantioselectivity in the hydrolysis of many 2-arylpropionamides. asm.org

Table 1: Properties of Enantioselective Amidases Acting on 2-Arylpropionamides

| Enzyme Source | Substrate Class | Key Mechanistic Feature | Enantioselectivity | Reference |

|---|---|---|---|---|

| Rhodococcus sp. R312 | α-Substituted Amides | Ping Pong Bi Bi mechanism; Acyl-enzyme intermediate | (S)-enantioselective | asm.org |

| Rhodococcus erythropolis MP50 | 2-Arylpropionamides | Hydrolyzes racemic amides to S-acids | >99% ee at ~50% conversion | asm.org |

| Rhodococcus rhodochrous J1 | 2-Arylpropionamides | Active site residues Asp-191, Ser-195 | (S)-enantioselective | asm.org |

Role of Substrate Analogs in Elucidating Enzyme Mechanisms

Substrate analogs are indispensable tools for probing the mechanisms of enzyme action, including substrate specificity, active site architecture, and the catalytic process itself. nih.govubc.ca In the context of 2-(4-Methylphenyl)propionamide, various related 2-arylpropionamides serve as analogs to elucidate the function of enantioselective amidases.

By systematically varying the structure of the substrate—for example, by changing the substituent on the phenyl ring or altering the group at the α-position—researchers can map the steric and electronic requirements of the enzyme's active site. Studies on the amidase from Rhodococcus erythropolis MP50 have demonstrated its activity on a range of analogs, including 2-phenylpropionamide and ketoprofen (B1673614) amide [2-(3′-benzoylphenyl)propionamide]. asm.org The ability of the enzyme to process these different substrates, albeit with potentially varying efficiencies, provides critical information about the size and nature of the binding pocket.

Furthermore, analogs can be designed as mechanism-based inhibitors or to trap reaction intermediates. ubc.ca For instance, adenosine (B11128) sulfamate (B1201201) analogues have been used to study the mechanism of E1 enzymes by forming stable adducts that trap the enzyme in a specific state, allowing for detailed kinetic and structural analysis. nih.gov Similarly, studying the enzyme's interaction with analogs that cannot be fully hydrolyzed but can still bind to the active site can provide a "snapshot" of the enzyme-substrate complex. nih.govwikipedia.org The use of a series of substrates with different electronic properties can help in constructing linear free-energy relationships, which offer insights into the development of charge during the transition state of the reaction. ubc.ca

The conversion of a wide array of arylacetonitriles, which are precursors to the corresponding amides, by the nitrilase from Pseudomonas fluorescens EBC191 highlights how substrate analogs are used. researchgate.net The enzyme's ability to hydrolyze substrates like 2-phenylpropionitrile and 2-phenylbutyronitrile demonstrates its suitability for converting molecules with bulky substituents at the α-carbon, providing a basis for understanding its action on the related amide substrates. researchgate.net

Biotransformations via Nitrile Hydrolyzing Enzymes (if applicable to related nitrile precursors/amides)

The biosynthesis of 2-(4-Methylphenyl)propionamide can be achieved from its corresponding nitrile precursor, 2-(4-methylphenyl)acetonitrile, through the action of nitrile-hydrolyzing enzymes. This biocatalytic route is highly efficient and selective, operating under mild conditions compared to harsh chemical hydrolysis methods. cas.cznih.gov Two distinct enzymatic pathways exist for nitrile degradation in nature: a direct hydrolysis to a carboxylic acid by a nitrilase, or a two-step process involving a nitrile hydratase and an amidase. nih.gov

In the latter pathway, which is highly relevant for the production of amides, a nitrile hydratase first catalyzes the hydration of the nitrile group (-C≡N) to an amide group (-CONH₂). nih.gov Subsequently, an amidase hydrolyzes the amide to the corresponding carboxylic acid and ammonia. cas.cz Therefore, 2-(4-Methylphenyl)propionamide is a key intermediate in the biotransformation of 2-(4-methylphenyl)acetonitrile to 2-(4-methylphenyl)propionic acid by microorganisms possessing this nitrile hydratase/amidase system.

Several microorganisms, particularly from the genus Rhodococcus, are known to possess this enzymatic machinery. asm.orgcore.ac.uk For example, Rhodococcus equi A4 has been shown to stereoselectively hydrolyze 2-arylpropionitriles, indicating the presence of a nitrile hydratase system. csir.co.za The biotransformation of various β-hydroxynitriles by Rhodococcus erythropolis SET1 has also been extensively studied, demonstrating the versatility of these microbial catalysts. core.ac.uk The nitrile hydratase enzymes often contain a non-heme iron or non-corrin cobalt center in their active site, which is essential for their catalytic activity. asm.org The combined action of nitrile hydratase and a subsequent enantioselective amidase allows for the production of enantiomerically pure carboxylic acids from racemic nitriles. asm.org

Table 2: Biotransformation of Nitrile Precursors by Nitrile-Hydrolyzing Enzymes

| Enzyme System | Precursor Substrate | Intermediate | Final Product | Key Feature | Reference |

|---|---|---|---|---|---|

| Nitrile Hydratase / Amidase | Nitrile (R-CN) | Amide (R-CONH₂) | Carboxylic Acid (R-COOH) | Two-step enzymatic cascade | nih.gov |

| Rhodococcus equi A4 | 2-(4-methoxyphenyl)propionitrile | 2-(4-methoxyphenyl)propionamide | 2-(4-methoxyphenyl)propionic acid | Stereoselective hydrolysis | csir.co.za |

| Rhodococcus erythropolis | Various aromatic nitriles | Corresponding amides | Corresponding S-acids | Enantioselective amidase action | asm.org |

| Pseudomonas fluorescens EBC191 | Arylacetonitriles (e.g., 2-phenylpropionitrile) | Corresponding amides (minor) | Carboxylic Acids (major) | Nitrilase activity on sterically demanding nitriles | researchgate.net |

Analytical Methodologies for Purity, Identity, and Stability in 2 4 Methylphenyl Propionamide Research

Chromatographic Method Development for Quantitative Analysis

The quantitative determination of 2-(4-Methylphenyl)propionamide relies heavily on the development of precise and accurate chromatographic methods. The choice between HPLC and UHPLC often depends on the specific requirements of the analysis, such as speed, resolution, and sensitivity.

High-Performance Liquid Chromatography (HPLC) Methodologies

HPLC is a cornerstone technique for the analysis of pharmaceutical compounds and research chemicals. A typical HPLC method for the quantitative analysis of 2-(4-Methylphenyl)propionamide would involve a reversed-phase column, which is effective for separating moderately polar compounds.

The development of a suitable HPLC method involves a systematic evaluation of various parameters to achieve optimal separation and quantification. nih.gov A reversed-phase C18 column is a common choice for the separation of N-aryl amides. pensoft.net The mobile phase composition, a critical factor, is typically a mixture of an aqueous buffer and an organic solvent like acetonitrile (B52724) or methanol. The pH of the buffer can be adjusted to ensure the analyte is in a single ionic form, which leads to sharper peaks and better reproducibility. Isocratic elution, where the mobile phase composition remains constant, is often sufficient for the analysis of the main compound. However, a gradient elution, where the mobile phase composition changes over time, may be necessary for separating a complex mixture of impurities with different polarities. nih.gov Detection is commonly performed using a UV detector, as the aromatic ring in 2-(4-Methylphenyl)propionamide provides strong UV absorbance. pensoft.net

A representative HPLC method for the quantitative analysis of 2-(4-Methylphenyl)propionamide is outlined in the table below.

Table 1: Illustrative HPLC Method Parameters for 2-(4-Methylphenyl)propionamide Analysis

| Parameter | Condition |

| Column | C18, 250 mm x 4.6 mm, 5 µm particle size |

| Mobile Phase | Acetonitrile:Phosphate Buffer (pH 3.0) (50:50 v/v) pensoft.net |

| Flow Rate | 1.0 mL/min pensoft.net |

| Detection | UV at 254 nm nih.gov |

| Injection Volume | 10 µL nih.gov |

| Column Temperature | Ambient or controlled at 30 °C pensoft.net |

| Run Time | 20 minutes pensoft.net |

This table presents a hypothetical but representative set of HPLC conditions based on methods for structurally similar compounds.

Ultra-High-Performance Liquid Chromatography (UHPLC) Applications

UHPLC represents a significant advancement in liquid chromatography, offering faster analysis times, improved resolution, and higher sensitivity compared to conventional HPLC. nih.govajpaonline.com These advantages are primarily due to the use of columns packed with sub-2 µm particles, which operate at higher pressures. ajpaonline.com For the analysis of 2-(4-Methylphenyl)propionamide, UHPLC can be particularly beneficial in high-throughput screening and for the rapid separation of closely related impurities.

The principles of UHPLC method development are similar to those of HPLC, but with a greater emphasis on minimizing system dispersion to maintain the high efficiency of the smaller particle columns. chromatographyonline.com The transition from an HPLC to a UHPLC method can often be achieved through geometric scaling of method parameters. chromatographyonline.com A key advantage of UHPLC is the significant reduction in solvent consumption, making it a more environmentally friendly or "green" analytical technique. nih.gov The increased sensitivity of UHPLC is also advantageous for detecting and quantifying trace-level impurities. rsc.org

The following table illustrates potential UHPLC parameters for the rapid analysis of 2-(4-Methylphenyl)propionamide.

Table 2: Potential UHPLC Method Parameters for 2-(4-Methylphenyl)propionamide Analysis

| Parameter | Condition |

| Column | C18, 100 mm x 2.1 mm, 1.7 µm particle size rsc.org |

| Mobile Phase | A: 0.1% Formic acid in Water; B: Acetonitrile (Gradient) |

| Flow Rate | 0.5 mL/min rsc.org |

| Detection | UV at 254 nm rsc.org |

| Injection Volume | 2 µL |

| Column Temperature | 40 °C |

| Run Time | < 5 minutes |

This table provides a plausible set of UHPLC conditions designed for rapid analysis, drawing from established principles and methods for similar compounds.

Impurity Profiling and Characterization in Research Samples

The identification and quantification of impurities are critical for ensuring the quality and reliability of research-grade 2-(4-Methylphenyl)propionamide. Impurities can originate from the synthetic process or from the degradation of the compound over time.

Identification and Quantification of Process-Related Impurities

Process-related impurities are substances that are introduced or formed during the synthesis of 2-(4-Methylphenyl)propionamide. These can include unreacted starting materials, by-products, and intermediates. conicet.gov.ar For instance, in the synthesis of N-aryl amides, common impurities may arise from the starting materials such as the corresponding aniline (B41778) and propionyl chloride, or from side reactions. d-nb.infonih.gov

A comprehensive impurity profile is typically generated using a combination of chromatographic and spectroscopic techniques. HPLC and UHPLC are used to separate the impurities from the main compound. The separated impurities can then be identified using mass spectrometry (MS) coupled with liquid chromatography (LC-MS), which provides information about the molecular weight of the impurities. conicet.gov.ar For definitive structural elucidation, techniques like Nuclear Magnetic Resonance (NMR) spectroscopy may be employed, often requiring isolation of the impurity by preparative HPLC. conicet.gov.ar

Table 3: Potential Process-Related Impurities of 2-(4-Methylphenyl)propionamide

| Impurity Name | Potential Origin |

| 4-Methylaniline | Unreacted starting material |

| Propionic acid | Hydrolysis of a reagent or intermediate |

| N-(4-Methylphenyl)acetamide | Impurity in starting material or side reaction |

| Di-(4-methylphenyl)amine | By-product from aniline coupling |

This table lists hypothetical but chemically plausible process-related impurities based on the general synthesis of N-aryl amides.

Forced Degradation Studies for Stability-Indicating Methods

Forced degradation studies, also known as stress testing, are essential for developing stability-indicating analytical methods. ijrpp.compharmoutsourcing.com These studies involve subjecting the compound to harsh conditions such as acid and base hydrolysis, oxidation, heat, and photolysis to intentionally induce degradation. biomedres.us The goal is to generate potential degradation products and to demonstrate that the analytical method can effectively separate these degradants from the parent compound and from each other. nih.gov

The development of a stability-indicating method is a regulatory requirement for pharmaceutical products and a crucial aspect of quality control in research. ijrpp.com By analyzing the samples from forced degradation studies, it is possible to establish the degradation pathways of the compound. biomedres.us This information is valuable for determining appropriate storage conditions and for predicting the shelf-life of the compound. ijrpp.com

Table 4: Typical Conditions for Forced Degradation Studies

| Stress Condition | Typical Reagent/Condition |

| Acid Hydrolysis | 0.1 M HCl, heated at 60-80 °C nih.gov |

| Base Hydrolysis | 0.1 M NaOH, heated at 60-80 °C nih.gov |

| Oxidation | 3-30% H₂O₂, at room temperature |

| Thermal Degradation | 60-80 °C (solid state or in solution) nih.gov |

| Photodegradation | Exposure to UV and visible light (ICH Q1B) pharmoutsourcing.com |

This table outlines standard conditions used in forced degradation studies as per ICH guidelines and scientific literature.

Method Validation Parameters for Research-Grade Analysis

Once an analytical method is developed, it must be validated to ensure that it is suitable for its intended purpose. americanpharmaceuticalreview.com Method validation for research-grade analysis of 2-(4-Methylphenyl)propionamide should follow the principles outlined in the International Council for Harmonisation (ICH) guidelines, particularly Q2(R1). scribd.comich.org The key validation parameters are discussed below.

Specificity is the ability of the method to assess the analyte unequivocally in the presence of other components such as impurities, degradation products, and matrix components. ich.org This is typically demonstrated by showing that the peaks for these components are well-resolved from the analyte peak.

Linearity refers to the ability of the method to produce results that are directly proportional to the concentration of the analyte within a given range. ich.org This is usually determined by analyzing a series of solutions of known concentrations and plotting the response versus concentration. A linear relationship is indicated by a correlation coefficient (r²) close to 1. researchgate.net

Accuracy is the closeness of the test results obtained by the method to the true value. ich.org It is often assessed by recovery studies, where a known amount of the analyte is added to a sample matrix and the percentage of recovery is calculated. nih.gov

Precision expresses the closeness of agreement between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions. ich.org It is usually evaluated at two levels: repeatability (intra-day precision) and intermediate precision (inter-day and inter-analyst variability). Precision is typically expressed as the relative standard deviation (RSD) of a series of measurements. globalresearchonline.net

Range is the interval between the upper and lower concentrations of the analyte in the sample for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity. ich.org

Limit of Detection (LOD) is the lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. ich.org

Limit of Quantitation (LOQ) is the lowest amount of analyte in a sample that can be determined with acceptable precision and accuracy. ich.org

Robustness is a measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage. americanpharmaceuticalreview.comglobalresearchonline.net

Table 5: Summary of Method Validation Parameters and Acceptance Criteria

| Parameter | Description | Typical Acceptance Criteria for Research |

| Specificity | Ability to differentiate the analyte from other substances. | Resolution between peaks > 1.5 |

| Linearity | Proportionality of response to concentration. | Correlation coefficient (r²) ≥ 0.999 researchgate.net |

| Accuracy | Closeness of the measured value to the true value. | Recovery of 98-102% |

| Precision (RSD) | Agreement between repeated measurements. | RSD ≤ 2% globalresearchonline.net |

| Range | Concentration interval of acceptable performance. | Defined by linearity, accuracy, and precision |

| LOD & LOQ | Lowest detectable and quantifiable concentrations. | Signal-to-noise ratio of 3:1 for LOD and 10:1 for LOQ |

| Robustness | Insensitivity to small changes in method parameters. | System suitability parameters remain within limits |

This table summarizes the key validation parameters and their generally accepted criteria for a robust analytical method in a research context, based on ICH guidelines.

Linearity, Accuracy, Precision, Sensitivity, and Specificity

The validation of analytical methods is a critical step to ensure that the data generated are reliable and reproducible. This involves the evaluation of several key parameters:

Linearity: This parameter assesses the ability of an analytical method to produce results that are directly proportional to the concentration of the analyte within a given range. For instance, in the analysis of related compounds, a method would be considered linear if a plot of the instrument's response versus a series of known concentrations of 2-(4-Methylphenyl)propionamide yields a straight line.

Accuracy: Accuracy refers to the closeness of the measured value to the true or accepted reference value. It is often determined by analyzing a sample with a known concentration of 2-(4-Methylphenyl)propionamide and comparing the measured result to the known value.

Precision: Precision represents the degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. It is typically expressed as the relative standard deviation (RSD) of a series of measurements.